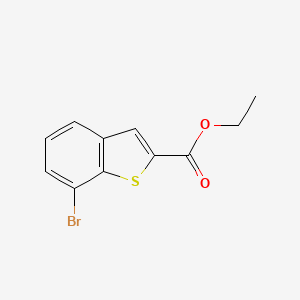

Ethyl 7-bromo-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDPVCJTYPUFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201191416 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 7-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355171-39-9 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 7-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 7-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 7-bromo-1-benzothiophene-2-carboxylate: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of Ethyl 7-bromo-1-benzothiophene-2-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical and physical properties, explore robust synthetic methodologies, and discuss its strategic applications as a pivotal intermediate in the synthesis of pharmacologically active agents. This document is structured to provide not just procedural details, but also the scientific rationale behind the methods, ensuring a deeper understanding for the practicing scientist.

Molecular Profile and Physicochemical Properties

This compound is a substituted benzothiophene, a class of bicyclic aromatic compounds containing a fused benzene and thiophene ring. The strategic placement of the bromine atom at the 7-position and the ethyl carboxylate group at the 2-position makes this molecule a versatile scaffold for further chemical modifications.

The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents to build molecular complexity. The ethyl ester, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other functional group transformations.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₉BrO₂S |

| Molecular Weight | 285.17 g/mol |

| CAS Number | 1355171-39-9 |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid at room temperature |

Strategic Synthesis: From Carboxylic Acid to Ester

The most direct and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 7-bromo-1-benzothiophene-2-carboxylic acid. This precursor is commercially available, making it a convenient starting point for the synthesis.

There are several well-established methods for esterification, with the choice of method often depending on the scale of the reaction, the desired purity, and the available resources. Two common and reliable methods are Fischer esterification and DCC/DMAP-mediated esterification.

Fischer Esterification: An Equilibrium-Driven Process

Fischer esterification is a classic and cost-effective method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (ethanol in this case) is used, and/or the water generated during the reaction is removed.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromo-1-benzothiophene-2-carboxylic acid (1.0 equivalent).

-

Reagent Addition: Add a significant excess of absolute ethanol (e.g., 20-50 equivalents) to the flask. The ethanol serves as both the reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude ester can be further purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Excess Ethanol: The use of a large excess of ethanol shifts the reaction equilibrium towards the product side, maximizing the yield of the desired ester.[1]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reflux: Heating the reaction mixture increases the rate of reaction, allowing the equilibrium to be reached more quickly.

DCC/DMAP-Mediated Esterification: A High-Yield Alternative

For smaller-scale syntheses or for substrates that are sensitive to strong acidic conditions, an alternative method is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP).[2] This method is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: DCC/DMAP-Mediated Esterification

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-bromo-1-benzothiophene-2-carboxylic acid (1.0 equivalent), ethanol (1.2-1.5 equivalents), and DMAP (0.1-0.2 equivalents) in a dry aprotic solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of DCC (1.1 equivalents) in DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove excess DMAP), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography.

Causality of Experimental Choices:

-

DCC: DCC is a powerful dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

-

DMAP: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol.[2]

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as any water present will react with the DCC and the activated intermediates, reducing the yield of the desired ester.

Diagram of Synthetic Workflow

Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] this compound serves as a key intermediate in the synthesis of more complex molecules that target various biological pathways.

The presence of the bromine atom at the 7-position allows for the introduction of diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a compound series by modifying the substituents on the aromatic core.

For instance, benzothiophene carboxylate derivatives have been investigated as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), which could be a therapeutic strategy for metabolic diseases characterized by elevated branched-chain amino acid concentrations.[4] Furthermore, bromo-benzothiophene carboxamides have shown promise as potent anti-malarial agents.[5] The title compound is an ideal starting material for the synthesis of such carboxamides via hydrolysis of the ester to the carboxylic acid followed by amide coupling.

Logical Flow of Application

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. EP2578579A1 - Benzothiophene carboxamide compounds, composition and applications thereof - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Analytical Guide to Ethyl 7-bromo-1-benzothiophene-2-carboxylate

This technical guide provides an in-depth exploration of the spectroscopic and analytical methodologies required for the characterization of Ethyl 7-bromo-1-benzothiophene-2-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and verifiable analytical workflow. The benzothiophene scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, making a thorough understanding of its derivatives essential for novel therapeutic development.[1]

Molecular Profile and Physicochemical Properties

A precise understanding of the target molecule's fundamental properties is the foundation of all subsequent analytical work. This compound is a derivative of the benzo[b]thiophene heterocyclic system, featuring an ethyl ester at the 2-position and a bromine atom at the 7-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1355171-39-9 | |

| Molecular Formula | C₁₁H₉BrO₂S | |

| Molecular Weight | 285.17 g/mol | |

| MDL Number | MFCD17168278 |

| Structure | A benzothiophene core with a bromine at position 7 and an ethyl carboxylate group at position 2. | N/A |

Synthesis and Purification: The Prerequisite for Accurate Analysis

Spectroscopic data is only as reliable as the purity of the sample. Therefore, a well-controlled synthesis and rigorous purification protocol are paramount. The logical synthetic route to the title compound is the Fischer esterification of its corresponding carboxylic acid precursor, 7-bromo-1-benzothiophene-2-carboxylic acid.[2]

Expert Rationale for Synthesis Choice

Fischer esterification is selected for its reliability and straightforwardness. The reaction, catalyzed by a strong acid, directly converts a carboxylic acid and an alcohol into an ester. The primary challenge is driving the equilibrium towards the product. This is effectively managed by using an excess of the alcohol (ethanol), which also serves as the solvent, and by removing the water byproduct as it forms.

Detailed Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 7-bromo-1-benzothiophene-2-carboxylic acid (1.0 g, 3.89 mmol).[2]

-

Reagent Addition: Add absolute ethanol (50 mL) to the flask to act as both reactant and solvent. Cool the mixture in an ice bath.

-

Catalysis: Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reaction Progression: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Workup and Neutralization: After cooling to room temperature, reduce the solvent volume in vacuo. Dilute the residue with ethyl acetate (50 mL) and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution (2 x 30 mL) to quench the acid catalyst. Subsequently, wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester via column chromatography on silica gel, using a gradient solvent system (e.g., 5% to 20% ethyl acetate in hexanes). This step is critical to remove any unreacted starting material and byproducts, ensuring a sample purity of >98% required for unambiguous spectroscopic analysis.

Caption: Workflow for Synthesis and Purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Both ¹H and ¹³C NMR are essential for a complete assignment.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Expert Rationale for Spectral Interpretation:

-

Aromatic Region (7.0-8.5 ppm): The benzothiophene core contains three protons. The proton at the 3-position is a singlet as it has no adjacent protons. The protons on the benzene ring will exhibit splitting patterns (doublets or doublet of doublets) based on their coupling constants.

-

Ethyl Group: The ethyl ester will show a characteristic quartet for the methylene protons (-OCH₂CH₃) adjacent to three methyl protons, and a triplet for the terminal methyl protons (-OCH₂CH₃) adjacent to two methylene protons.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.10 | s | 1H | H-3 | Singlet, deshielded by adjacent ester and sulfur atom. |

| ~7.85 | d | 1H | H-4 or H-6 | Aromatic proton adjacent to one other proton. |

| ~7.70 | d | 1H | H-6 or H-4 | Aromatic proton adjacent to one other proton. |

| ~7.40 | t | 1H | H-5 | Aromatic proton adjacent to two other protons. |

| ~4.40 | q | 2H | -OCH₂ CH₃ | Methylene protons coupled to 3 methyl protons (n+1 rule). |

| ~1.40 | t | 3H | -OCH₂CH₃ | Methyl protons coupled to 2 methylene protons (n+1 rule). |

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Expert Rationale for Spectral Interpretation: The molecule has 11 unique carbon atoms. The chemical shifts are predicted based on standard ranges for carbonyl, aromatic/vinylic, and aliphatic carbons.[3] The carbonyl carbon of the ester will be the most downfield signal. Carbons directly attached to electronegative atoms (Br, S, O) will also be shifted downfield.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~162 | C=O | Ester carbonyl carbon.[3] |

| ~140-120 | 8 Ar-C | Eight distinct carbons of the benzothiophene ring system. |

| ~118 | C-Br | Aromatic carbon directly attached to bromine. |

| ~61 | -OCH₂ CH₃ | Methylene carbon of the ethyl group. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Obtain a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry is used to determine the molecular weight of the compound and can provide evidence of its elemental composition through isotopic patterns and fragmentation.

Expert Rationale for Spectral Interpretation: The key feature to look for is the molecular ion peak cluster (M⁺ and M+2⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units, which is a definitive signature for a monobrominated compound. Fragmentation will likely occur via cleavage of the ester group.[4]

Table 4: Predicted High-Resolution MS Data (EI)

| m/z (calculated) | Assignment | Rationale |

|---|---|---|

| 283.9588 | [M]⁺ (with ⁷⁹Br) | Molecular ion containing the ⁷⁹Br isotope. |

| 285.9568 | [M+2]⁺ (with ⁸¹Br) | Molecular ion containing the ⁸¹Br isotope. (Confirms presence of one Br atom). |

| 254.9221 / 256.9201 | [M-C₂H₅]⁺ | Loss of the ethyl radical. |

| 238.9272 / 240.9252 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical, a common fragmentation for ethyl esters. |

| 210.9323 / 212.9303 | [M-CO₂C₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

Caption: Predicted major fragmentation pathway in EI-MS.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC/LC inlet.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV as a standard hard ionization technique to induce fragmentation and provide structural information.

-

Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements that can confirm the elemental formula.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[5]

Expert Rationale for Spectral Interpretation: The IR spectrum will be dominated by a very strong and sharp absorption characteristic of the ester carbonyl (C=O) stretch. Other key signals will include C-O stretches from the ester, C-H stretches from the aromatic and aliphatic portions, and C=C stretches from the aromatic ring.[6][7]

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (Ethyl) C-H |

| ~1720-1700 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1300-1100 | Strong | C-O Stretch | Ester C-O |

| ~700-550 | Medium | C-Br Stretch | Aryl Halide |

Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for ease of use and minimal sample preparation.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Analysis: Place a small amount of the purified solid or a drop of a concentrated solution directly onto the ATR crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹, to obtain a high-quality spectrum.

References

- [No Title] (n.d.).

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - MDPI. (2022, November 25). MDPI. Retrieved from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25). YouTube. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

-

Study of the composition of carboxylic compounds using ir spectroscopy - ResearchGate. (2025, December 12). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. (2022, October 28). MDPI. Retrieved from [Link]

-

13.12: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix. (2024, October 1). Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]

- 2. CAS 19075-59-3 | 7-bromo-1-benzothiophene-2-carboxylic acid - Synblock [synblock.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 7-bromo-1-benzothiophene-2-carboxylate

Introduction

Ethyl 7-bromo-1-benzothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzothiophene scaffold is a key structural motif in a variety of pharmacologically active molecules.[1] The presence of a bromine atom and an ethyl carboxylate group adds to its synthetic versatility and potential for biological activity. Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of such compounds, providing critical information on molecular weight and fragmentation patterns.[2] This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Isotopic Considerations

The structure of this compound, with the chemical formula C₁₁H₉BrO₂S, presents several key features that dictate its mass spectrometric behavior. The presence of a bromine atom is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z). This distinctive signature is a powerful diagnostic tool for identifying bromine-containing compounds in a mass spectrum.

| Feature | Implication for Mass Spectrometry |

| Benzothiophene Core | Aromatic and relatively stable, leading to a prominent molecular ion peak. |

| Ethyl Carboxylate Group | Susceptible to characteristic fragmentation pathways, such as loss of the ethoxy group or ethylene. |

| Bromine Atom | Results in a characteristic M+2 isotopic pattern for bromine-containing ions.[3] |

Ionization Techniques and Instrumentation

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be employed, with the selection depending on the sample's volatility and thermal stability.

Electron Ionization (EI): Typically coupled with GC, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (70 eV).[4][5] This leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. While the molecular ion may sometimes be of low abundance or absent for certain molecules, the stable aromatic nature of the benzothiophene core suggests that a discernible molecular ion peak should be observable for this compound.[6]

Soft Ionization Techniques (ESI and APCI): Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are "soft" ionization techniques commonly used with LC-MS.[7] These methods typically result in less fragmentation and a more abundant molecular ion, which is advantageous for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.[7]

Proposed Fragmentation Pathways

The fragmentation of this compound upon ionization is expected to be influenced by the lability of the ester group and the stability of the benzothiophene ring. The following section details the most probable fragmentation pathways under electron ionization.

Experimental Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for the mass spectrometric analysis of small molecules.

Key Fragmentation Reactions:

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for esters.[8] This can result in the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion.

-

McLafferty Rearrangement: While less common for aromatic esters compared to their aliphatic counterparts, a McLafferty-type rearrangement could potentially occur, leading to the loss of an ethylene molecule (C₂H₄).[8]

-

Loss of Carbon Monoxide (CO): Acylium ions can further fragment by losing a molecule of carbon monoxide.

-

Cleavage of the Benzothiophene Ring: At higher energies, fragmentation of the stable benzothiophene ring system may occur, although these fragments are expected to be of lower abundance.

Visualizing the Fragmentation Pathway

Caption: Proposed major fragmentation pathways for this compound.

Interpreting the Mass Spectrum

A hypothetical mass spectrum of this compound would exhibit the following key features:

-

Molecular Ion Peak (m/z 284/286): A pair of peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively.

-

[M - 45]⁺ (m/z 239/241): A significant fragment resulting from the loss of the ethoxy group (•OCH₂CH₃). This acylium ion will also show the characteristic 1:1 isotopic pattern.

-

[M - 28]⁺ (m/z 256/258): A potential fragment due to the loss of ethylene via a McLafferty rearrangement. This fragment will also exhibit the bromine isotope pattern.

-

[M - 45 - 28]⁺ (m/z 211/213): A fragment arising from the loss of carbon monoxide from the acylium ion. The bromine isotopic signature will be present.

-

Other Fragments: Lower m/z fragments corresponding to the benzothiophene ring system may also be observed.

Experimental Protocol: GC-MS Analysis

This section provides a general protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

- Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.[9]

- Ensure the sample is free of non-volatile impurities to prevent contamination of the GC inlet and column.[9]

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph:

- Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer:

- Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

- Extract the mass spectrum for this peak.

- Identify the molecular ion peak and confirm the presence of the characteristic bromine isotopic pattern.

- Analyze the fragmentation pattern and compare it to the proposed pathways.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is crucial for its characterization in drug discovery and development. By understanding the principles of ionization and fragmentation, researchers can confidently identify this compound and assess its purity. The characteristic isotopic signature of bromine serves as a key diagnostic tool in this process. This guide provides a foundational understanding and practical considerations for the mass spectrometric analysis of this important class of molecules.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Mass spectra of benzothiophene derivatives extracted from a... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Prepping Small Molecules for Mass Spec. (2019, April 23). Biocompare.com. Retrieved January 24, 2026, from [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. Retrieved January 24, 2026, from [Link]

-

Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. (2009, March). PubMed. Retrieved January 24, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. Retrieved January 24, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review. Retrieved January 24, 2026, from [Link]

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. (2023, November 3). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews. Retrieved January 24, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

mass spectrometry. (2014, October 7). Wiley. Retrieved January 24, 2026, from [Link]

-

Mass Spectrometry. (n.d.). MSU chemistry. Retrieved January 24, 2026, from [Link]

-

Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. (2025, March 20). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 24, 2026, from [Link]

-

7-Bromo-Benzo[B]Thiophene-2-Carboxylic Acid. (n.d.). Home Sunshine Pharma. Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. biocompare.com [biocompare.com]

The Multifaceted Biological Activities of Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Benzothiophene Scaffold

The benzothiophene core, a bicyclic aromatic heterocycle, has long captured the attention of medicinal chemists. Its rigid, planar structure and the presence of a sulfur atom offer a unique combination of physicochemical properties, making it a privileged scaffold in drug discovery.[1] This guide provides an in-depth exploration of the diverse biological activities of benzothiophene derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their therapeutic potential, provide actionable experimental protocols, and dissect structure-activity relationships to guide future drug design endeavors.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms to combat tumor growth and survival.[2][3]

A. Mechanism of Action: Inducing Apoptosis and Disrupting the Cytoskeleton

A primary anticancer strategy of many benzothiophene derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic mitochondrial pathway. These compounds can upregulate the expression of pro-apoptotic proteins such as Bax, which leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1] The p53 tumor suppressor protein is also often implicated in this process.[1]

Another significant mechanism involves the disruption of microtubule dynamics. Certain benzothiophene analogues interfere with tubulin polymerization, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis.[4] This mechanism is particularly noteworthy as some of these compounds have been shown to be effective against multidrug-resistant cancer cell lines, suggesting they may overcome resistance mechanisms associated with other tubulin-targeting agents.[4]

Signaling Pathway: Intrinsic Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by benzothiophene derivatives.

B. Experimental Protocols

This colorimetric assay is a standard method to assess the effect of a compound on cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.

This technique allows for the detection of key proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cells with the benzothiophene derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against cleaved caspase-3, Bax, and Bcl-2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in cleaved caspase-3 and the Bax/Bcl-2 ratio indicates apoptosis induction.

C. Structure-Activity Relationship (SAR) Insights

| Position of Substitution | Substituent Type | Impact on Anticancer Activity | Reference |

| C2 | Phenyl or substituted phenyl | Often enhances activity. Electron-withdrawing groups on the phenyl ring can increase potency. | [4] |

| C3 | Acrylonitrile | Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile scaffold shows potent tubulin polymerization inhibition. | [4] |

| Benzene Ring | Halogens, methoxy groups | Can modulate activity and pharmacokinetic properties. The position and nature of the substituent are critical. | [1] |

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzothiophene derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[5]

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many benzothiophene derivatives are still under investigation. However, it is believed that their planar, lipophilic nature allows them to intercalate into bacterial cell membranes, disrupting their integrity and leading to cell death. Some derivatives may also act as nucleic acid antimetabolites, interfering with DNA replication and transcription.[5]

B. Experimental Protocols

This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the benzothiophene derivative onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone correlates with the susceptibility of the bacterium to the compound.

C. Structure-Activity Relationship (SAR) Insights

| Position of Substitution | Substituent Type | Impact on Antimicrobial Activity | Reference |

| C2, C3 | Heterocyclic rings (e.g., pyrimidine, pyrazole) | Incorporation of other heterocyclic moieties can significantly enhance antimicrobial potency. | [5] |

| Benzene Ring | Electron-withdrawing groups (e.g., nitro, halo) | Often leads to increased antibacterial and antifungal activity. | [1] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Benzothiophene derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory pathways.[2]

A. Mechanism of Action: Targeting NF-κB and MAPK Pathways

A central mechanism of the anti-inflammatory effects of benzothiophene derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a master regulator of inflammation, and its inhibition leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[1]

Additionally, some benzothiophene derivatives can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which also plays a crucial role in the inflammatory response.

Signaling Pathway: NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by benzothiophene derivatives.

B. Experimental Protocols

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

-

Compound Administration: Administer the benzothiophene derivative or vehicle control orally or intraperitoneally.

-

Carrageenan Injection: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzothiophene derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in nitrite concentration indicates inhibition of NO production.

C. Structure-Activity Relationship (SAR) Insights

| Position of Substitution | Substituent Type | Impact on Anti-inflammatory Activity | Reference |

| C2 | Substituted phenyl rings | The nature and position of substituents on the phenyl ring are crucial for activity. | [1] |

| C2, C3 | Carboxamide, hydrazone moieties | These functional groups can enhance anti-inflammatory potency. | [1] |

| Benzene Ring | Small, lipophilic groups | Can improve cell permeability and overall activity. | [7] |

IV. Central Nervous System (CNS) Activity: Modulating Neurological Targets

Benzothiophene derivatives have shown potential in treating CNS disorders by interacting with various neurological targets.[8][9]

A. Mechanism of Action: Cholinesterase Inhibition

One of the key mechanisms for the CNS activity of certain benzothiophene derivatives is the inhibition of cholinesterases, such as acetylcholinesterase (AChE).[8] By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

B. Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of AChE.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

-

Reaction Mixture: In a 96-well plate, mix the enzyme, buffer, and various concentrations of the benzothiophene derivative.

-

Initiate Reaction: Add the substrate to start the reaction.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm due to the formation of the yellow product from the reaction of thiocholine with DTNB.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the compound.

C. Structure-Activity Relationship (SAR) Insights

| Position of Substitution | Substituent Type | Impact on Cholinesterase Inhibition | Reference |

| C2, C3 | Chalcone hybrids | Benzothiophene-chalcone hybrids have shown promising AChE and BChE inhibitory activity. | [8] |

| Overall Structure | Lipophilicity | Appropriate lipophilicity is crucial for blood-brain barrier penetration and reaching CNS targets. | [8] |

V. Antioxidant Activity: Scavenging Reactive Oxygen Species

The ability to scavenge reactive oxygen species (ROS) is another important biological property of benzothiophene derivatives, contributing to their therapeutic potential in various diseases associated with oxidative stress.[2]

A. Mechanism of Action

Benzothiophene derivatives can act as antioxidants by donating a hydrogen atom or an electron to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.

B. Experimental Protocols

This is a simple and widely used method to evaluate the antioxidant activity of compounds.[3]

Protocol:

-

DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the benzothiophene derivative with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity.

VI. Conclusion and Future Directions

The benzothiophene scaffold is a versatile and valuable platform for the development of new therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, CNS, and antioxidant properties, along with detailed experimental protocols and insights into their structure-activity relationships. The continued exploration of the chemical space around the benzothiophene nucleus, guided by a deeper understanding of their mechanisms of action and SAR, holds great promise for the discovery of novel and effective drugs to address unmet medical needs.

VII. References

-

Ghazi Mahaleh, S. P., Algso, M. A. S., Ozok Arici, O., Kivrak, A., & Arslan, S. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3). [Link]

-

Nagesh, H. K., Padmashali, B., Sandeep, C., Yuvaraj, T. C. M., Siddesh, M. B., & Mallikarjuna, S. M. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. [Link]

-

Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1073-1078. [Link]

-

Anjum, A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials. [Link]

-

Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

-

Mohareb, R. M., Abdallah, A. E. M., Helal, M. H. E., & Shaloof, S. M. H. (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Acta Pharmaceutica, 65(4), 357-373. [Link]

-

Rana, A., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5133. [Link]

-

Benzo[a]pyrene induces oxidative stress and endothelial progenitor cell dysfunction via the activation of the NF-κB pathway. (2013). International Journal of Cardiology, 167(3), 852-860. [Link]

-

Ferreira-Silva, B., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3788. [Link]

-

Screening Models for CNS Stimulant Drugs: A Review. (2018). Asian Journal of Pharmaceutical Research, 8(2), 104-109. [Link]

-

Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. [Link]

-

Le-Dévéhat, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]

-

Ferreira-Silva, B., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3788. [Link]

-

Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. IntechOpen. [Link]

-

Skalicka-Woźniak, K., et al. (2024). Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. International Journal of Molecular Sciences, 25(19), 10580. [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments, (155). [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules, 27(15), 4843. [Link]

-

Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. (n.d.). University of West Florida Research Portal. [Link]

-

Regulation of NF-κB signalling cascade by immunophilins. (2015). Cellular Signalling, 27(4), 689-697. [Link]

-

How do I prepare my ABTS for antioxidant capacity? (2020). ResearchGate. [Link]

-

Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1856. [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2020). Letters in Drug Design & Discovery, 17(10), 1269-1277. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2021). E3S Web of Conferences, 325, 04004. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules, 27(19), 6289. [Link]

-

Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2015). Pharmaceuticals, 8(4), 734-750. [Link]

-

Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. (2015). Acta Pharmaceutica, 65(4), 357-373. [Link]

-

Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2023). RSC Medicinal Chemistry. [Link]

-

NF-KB LUCIFERASE ASSAY. (2012). Bowdish Lab. [Link]

-

Assay Genie. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). [Link]

-

Synthesis and antimicrobial activities of benzothiophene derivatives. (2012). Journal of the Chilean Chemical Society, 57(1), 1043-1047. [Link]

-

Molecular structures of benzothiophene derivatives. (2016). ResearchGate. [Link]

-

Synthesis of a New Class of Spirooxindole-Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. (2020). Molecules, 25(20), 4671. [Link]

-

Medicilon. (n.d.). CNS Pharmacology Models. [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

-

BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). [Link]

-

Structure Activity relationship (SAR) of NSAIDs. (2023). YouTube. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

-

Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. (2022). Frontiers in Pharmacology, 13, 846428. [Link]

-

Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (2011). Global Science Books. [Link]

-

Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Assay Genie. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. asianjpr.com [asianjpr.com]

The Benzothiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in contemporary drug discovery and development. Its inherent structural rigidity, lipophilicity, and capacity for diverse functionalization have rendered it a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive exploration of the multifaceted applications of benzothiophene derivatives across a spectrum of therapeutic areas. We will delve into the core principles of their synthesis, dissect their intricate mechanisms of action, and analyze the critical structure-activity relationships that govern their pharmacological profiles. This technical resource is designed to empower researchers and drug development professionals with the foundational knowledge and field-proven insights necessary to innovate within this fertile chemical space. We will explore its applications in oncology, infectious diseases, inflammatory conditions, and neurological disorders, supported by detailed experimental protocols and mechanistic visualizations.

The Benzothiophene Core: Physicochemical Properties and Synthetic Strategies

The benzothiophene scaffold, consisting of a benzene ring fused to a thiophene ring, possesses a unique combination of electronic and steric properties that make it an attractive starting point for drug design. The sulfur atom imparts a distinct electronic character, influencing the molecule's ability to engage in various non-covalent interactions with biological targets. Its planarity and aromaticity provide a rigid framework for the precise spatial orientation of pharmacophoric groups.

Key Synthetic Routes

The construction of the benzothiophene core is a well-established area of organic synthesis, with several robust methods available to the medicinal chemist. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the benzene and thiophene rings.

1.1.1. Intramolecular Cyclization Reactions: A common and versatile approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, the electrophilic cyclization of o-alkynylthioanisoles is a powerful method for constructing the benzothiophene ring system.[1]

1.1.2. Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, particularly palladium-catalyzed reactions like the Sonogashira coupling, have revolutionized the synthesis of functionalized benzothiophenes.[1] These methods allow for the efficient formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents.

Anticancer Applications: Targeting Key Oncogenic Pathways

The structural versatility of benzothiophenes has led to the development of potent anticancer agents that interfere with various oncogenic signaling pathways.[2]

Multi-Kinase Inhibition

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzothiophene derivatives have emerged as effective multi-target kinase inhibitors.[3]

-

Mechanism of Action: Certain 5-hydroxybenzothiophene derivatives have demonstrated potent inhibitory activity against a panel of kinases including Clk1/4, DRAK1, Dyrk1A/B, and haspin.[3][4] For instance, compound 16b , a 5-hydroxybenzothiophene hydrazide, exhibits low nanomolar IC50 values against these kinases, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[3]

-

Structure-Activity Relationship (SAR): The 5-hydroxy group on the benzothiophene ring is often crucial for activity, likely participating in key hydrogen bonding interactions within the kinase active site. The nature and position of substituents on the appended side chains significantly modulate potency and selectivity.

| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |

| 16b | Clk4 | 11 | U87MG (Glioblastoma) | 7.2 | [3][4] |

| DRAK1 | 87 | [3] | |||

| Haspin | 125.7 | [3] | |||

| Clk1 | 163 | [3] | |||

| Dyrk1B | 284 | [3] | |||

| Dyrk1A | 353.3 | [3] | |||

| PF-3644022 | MK2 | 5 | U937 (Leukemia) | 0.15 | [5] |

Table 1: Inhibitory activities of selected benzothiophene derivatives.

Inhibition of the RhoA/ROCK Pathway

The Rho family of GTPases, particularly RhoA, plays a pivotal role in cancer cell migration and invasion.[6]

-

Mechanism of Action: Benzothiophene-3-carboxylic acid 1,1-dioxide derivatives have been developed as inhibitors of the RhoA/ROCK pathway.[6] These compounds can covalently bind to cysteine residues in RhoA, inhibiting its function. This leads to the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation, ultimately impairing cancer cell motility.[6]

Tubulin Polymerization Inhibition

The microtubule network is a validated target for anticancer drugs. Benzothiophene-based compounds have been designed as tubulin polymerization inhibitors, mimicking the action of natural products like combretastatin.

-

Mechanism of Action: These derivatives bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[7] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.[7]

Antimicrobial and Antifungal Applications

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Benzothiophenes have demonstrated significant activity against a range of bacterial and fungal pathogens.[8]

Antibacterial Activity

-

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some benzothiophenes are believed to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Novel fluorinated benzothiophene-indole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]

-

Minimum Inhibitory Concentrations (MIC):

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3a (indole unsubstituted) | MRSA USA300 Lac*lux | 1 | [8] |

| MRSA JE2 | 2 | [8] | |

| II.b | S. aureus (MRSA) | 4 | [9] |

| II.b | S. aureus (daptomycin-resistant) | 4 | [9] |

Table 2: Antibacterial activity of selected benzothiophene derivatives.

Antifungal Activity

-

Mechanism of Action: A key target for many antifungal benzothiophenes is the ergosterol biosynthesis pathway.[10] Ergosterol is an essential component of the fungal cell membrane. By inhibiting enzymes such as lanosterol 14α-demethylase, these compounds disrupt membrane integrity, leading to fungal cell death.[11][12] This is the established mechanism for the FDA-approved drug Sertaconazole .[13]

Anti-inflammatory Properties: Dual COX/LOX Inhibition

Inflammation is a complex biological response, and key enzymes in this process are cyclooxygenases (COX) and lipoxygenases (LOX). Benzothiophene derivatives have been developed as dual inhibitors of these enzymes.[14]

-

Mechanism of Action: By simultaneously inhibiting both COX-1/2 and 5-LOX, these compounds can block the production of both prostaglandins and leukotrienes, two major classes of pro-inflammatory mediators.[14] This dual inhibition may offer a superior anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[15] The FDA-approved drug Zileuton is a selective 5-lipoxygenase inhibitor.[1][16]

Neuroprotective Applications

Benzothiophene derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and for their ability to protect against neuronal damage.[17]

-

Mechanism of Action: The neuroprotective effects of benzothiophenes are multifaceted and can involve antioxidant properties and the modulation of specific signaling pathways. Some derivatives have shown the ability to protect against neuroinflammation induced by cranial irradiation.[2][17] In the context of Alzheimer's disease, research is ongoing to develop benzothiophene-based inhibitors of beta-secretase (BACE1), a key enzyme in the production of amyloid-beta plaques.

FDA-Approved Drugs Featuring the Benzothiophene Scaffold

The therapeutic importance of the benzothiophene core is underscored by its presence in several FDA-approved drugs:

-

Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[18][19] It acts as an estrogen agonist in bone and an antagonist in breast and uterine tissue.[19][20]

-

Zileuton: An inhibitor of 5-lipoxygenase used in the management of asthma.[1][16] It prevents the synthesis of leukotrienes, which are potent bronchoconstrictors and pro-inflammatory molecules.[21][22]

-

Sertaconazole: An antifungal agent used to treat skin infections.[13] Its primary mechanism of action is the inhibition of ergosterol biosynthesis.[23]

Experimental Protocols

General Synthetic Protocol: Palladium-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the synthesis of substituted benzothiophenes, a common method found in the literature.[1]

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add the substituted 2-iodothioanisole (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add a suitable solvent system, such as a mixture of THF and triethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzothiophene derivative.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of benzothiophene derivatives against a specific kinase.

-

Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

-

Add varying concentrations of the benzothiophene test compound to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specified time to allow the kinase reaction to proceed.

-

Stop the reaction and quantify the amount of product formed or the remaining ATP using a suitable detection method (e.g., luminescence-based assay, radiometric assay, or fluorescence polarization).

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of a benzothiophene derivative against a bacterial strain using the broth microdilution method.

-

Prepare a serial two-fold dilution of the benzothiophene compound in a 96-well microtiter plate using a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

General Synthetic Workflow for Benzothiophene Derivatives

Caption: Benzothiophene kinase inhibitors block oncogenic signaling.

Conclusion and Future Perspectives

The benzothiophene scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its remarkable versatility allows for the fine-tuning of pharmacological properties to address a wide range of diseases. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel synthetic methodologies will undoubtedly open up new avenues for chemical diversification. As our understanding of disease biology deepens, the rational design of benzothiophene-based molecules targeting novel and challenging biological targets will remain a vibrant and promising area of medicinal chemistry.

References

- El-Miligy, M. M. M., Hazzaa, A. A., El-Messmary, H., & El-Hawash, S. (2017). New hybrid molecules combining benzothiophene or benzofuran with rhodanine as dual COX-1/2 and 5-LOX inhibitors: Synthesis, biological evaluation and docking study. Bioorganic Chemistry, 71, 1-13.

- Abdel-Maksoud, M. S., Abdel-Maksoud, M. S., El-Gamal, M. I., Yoo, K. H., Baek, D., Oh, C. H., ... & El-Gamal, M. I. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(13), 1089-1107.

- Zaher, N. H., Rashed, E. R., Elhazek, R. M., & El-Ghazaly, M. A. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 14(21), 1527-1539.

- Schröder, C., Lange, C., & Sasse, F. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1129.

- Jelovac, D., & Armstrong, D. K. (2022). Raloxifene. In StatPearls.

- Akın, A. O., & Seçen, H. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11.

- El-Miligy, M. M. M., Hazzaa, A. A., El-Messmary, H., & El-Hawash, S. (2017). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3471.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.

- Abdel-Maksoud, M. S., El-Gamal, M. I., Yoo, K. H., Baek, D., Oh, C. H., & El-Gamal, M. I. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(13), 1089-1107.

- El-Miligy, M. M. M., Hazzaa, A. A., El-Messmary, H., & El-Hawash, S. (2017). Benzo[b]thiophene-Based 5-Lipoxygenase Inhibitors: A Comprehensive Review of Therapeutic Advances.

- Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., Zhang, Y., ... & Liu, Y. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 15(1), 143-154.

- El-Miligy, M. M. M., Hazzaa, A. A., El-Messmary, H., & El-Hawash, S. (2017). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Bioorganic & Medicinal Chemistry, 27(15), 3465-3471.

- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Chand, K. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European journal of medicinal chemistry, 138, 1002-1033.

- An overview of the pharmacological activities and synthesis of benzothiophene derivatives. (2024). Current Organic Chemistry, 28.

- Crooks, P. A., Bhat, U. G., & Trawick, M. L. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1118-1123.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.

- El-Miligy, M. M. M., Hazzaa, A. A., El-Messmary, H., & El-Hawash, S. (2017). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Bioorganic & Medicinal Chemistry, 27(15), 3465-3471.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.

- Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., Zhang, Y., ... & Liu, Y. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 15(1), 143-154.

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

-

What is the mechanism of Raloxifene Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

- Riggs, B. L., & Hartmann, L. C. (2003). Raloxifene: A selective estrogen receptor modulator (SERM) with multiple target system effects. The oncologist, 8(5), 476-483.

-

Zileuton, a 5-Lipoxygenase Inhibitor, Attenuates Haemolysate-Induced BV-2 Cell Activation by Suppressing the MyD88/NF-κB Pathway. (2022, April 28). MDPI. Retrieved from [Link]

- Prabhu, D., Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (Eds.). (2024).

- Anderson, M., Gately, S., & McLoughlin, D. (2009). Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & medicinal chemistry letters, 19(16), 4592-4596.

- Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. (n.d.). PubMed Central.

- In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10. (n.d.). MDPI.

-

Antifungal Ergosterol Synthesis Inhibitors. (2024, March 1). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). MDPI. Retrieved from [Link]

- A practical synthesis of benzothiophenes via visible-light-promoted cycliz

- Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (n.d.). University of West Florida - Research Portal.

-

What are Ergosterol biosynthesis inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

- What is Raloxifene (Selective Estrogen Receptor Modul

-

What is the mechanism of Zileuton? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

- In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for... (n.d.).

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- (PDF) Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022, September 9).

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). PubMed Central. Retrieved from [Link]

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 5). Preprints.org.

- Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2025, October 10).

- Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. (n.d.). The Open Orthopaedics Journal.